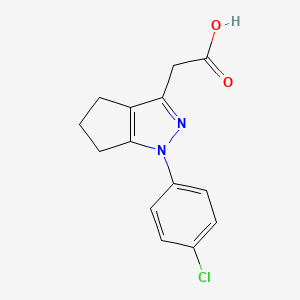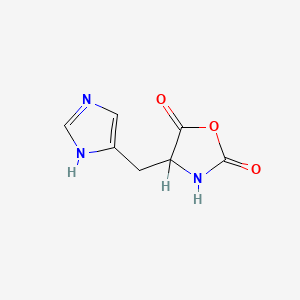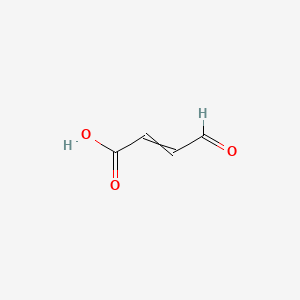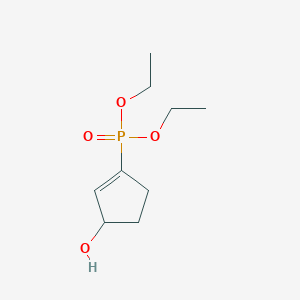
(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate is an organic compound characterized by its unique structural features, including an epoxy group and a methanesulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate typically involves the epoxidation of a suitable precursor followed by esterification with methanesulfonic acid. One common method starts with the epoxidation of (2S,3S)-2-hydroxybut-3-en-1-ol using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the epoxy alcohol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates and other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonates, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the production of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of (2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate involves its interaction with specific molecular targets. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This reactivity can be harnessed for targeted drug delivery and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-3,4-Epoxy-2-hydroxybutyl benzenesulfonate
- (2S,3S)-3,4-Epoxy-2-hydroxybutyl toluenesulfonate
- (2S,3S)-3,4-Epoxy-2-hydroxybutyl ethanesulfonate
Uniqueness
(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate is unique due to its specific combination of an epoxy group and a methanesulfonate ester, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable for specialized applications in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
30031-63-1 |
|---|---|
Fórmula molecular |
C5H10O5S |
Peso molecular |
182.20 g/mol |
Nombre IUPAC |
[(2S)-2-hydroxy-2-[(2S)-oxiran-2-yl]ethyl] methanesulfonate |
InChI |
InChI=1S/C5H10O5S/c1-11(7,8)10-2-4(6)5-3-9-5/h4-6H,2-3H2,1H3/t4-,5-/m0/s1 |
Clave InChI |
RWHFAHDZGBOUSK-WHFBIAKZSA-N |
SMILES isomérico |
CS(=O)(=O)OC[C@@H]([C@@H]1CO1)O |
SMILES canónico |
CS(=O)(=O)OCC(C1CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
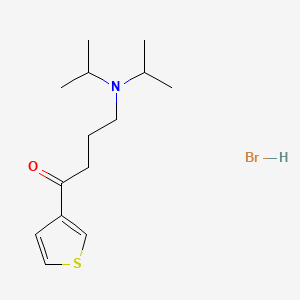
![Bicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14697712.png)
![2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B14697714.png)

![1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione](/img/structure/B14697730.png)
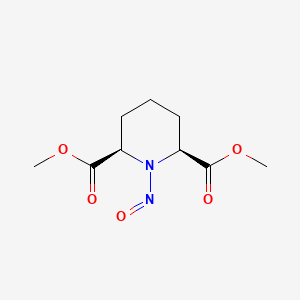
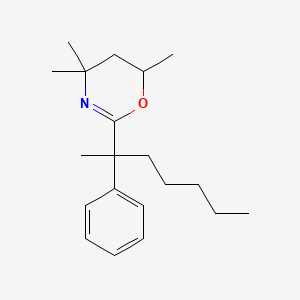
![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
